molecular formula C18H21N3O4S B2935992 3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868979-19-5

3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2935992
CAS No.: 868979-19-5
M. Wt: 375.44
InChI Key: OWDTVJAEGWUMII-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a sophisticated chemical hybrid compound designed for pharmacological research, particularly in the field of ion channel modulation. This molecule integrates a benzenesulfonamide group, a pharmacophore known for conferring a wide range of biological activities, including antitumor, antibacterial, and anticonvulsant properties, onto an 8-methylimidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry . The structural combination is of significant interest for the study of Transient Receptor Potential Melastatin 8 (TRPM8) channels, which are primary sensors of environmental cold in the peripheral nervous system . Modulators of the TRPM8 channel represent a promising avenue for the investigation of novel therapeutic agents for neuropathic pain, allodynia, and hyperalgesia . This compound is intended for research applications only, providing scientists with a valuable tool for probing neurological pathways, pain mechanisms, and the structure-activity relationships of sulfonamide-based modulators in preclinical models. Its mechanism of action is believed to involve interaction with the TRPM8 channel, making it a critical compound for studies aiming to understand cold sensation, pathophysiological pain states, and to identify new treatments for complex regional pain syndromes and chemotherapy-induced neuropathy .

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-13-5-4-10-21-12-14(20-18(13)21)8-9-19-26(22,23)15-6-7-16(24-2)17(11-15)25-3/h4-7,10-12,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDTVJAEGWUMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core. This can be achieved through a multicomponent reaction involving a suitable pyridine derivative, an aldehyde, and an amine under acidic conditions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ...

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy groups on the benzene ring can be oxidized to form hydroxyl groups.

  • Reduction: : The imidazo[1,2-a]pyridine core can be reduced to form a simpler pyridine derivative.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Formation of hydroxylated derivatives of the benzene ring.

  • Reduction: : Formation of pyridine derivatives with reduced complexity.

  • Substitution: : Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its sulfonamide group is particularly useful in designing enzyme inhibitors.

Medicine

In medicine, sulfonamide derivatives are known for their antibacterial properties. This compound could potentially be developed into a new class of antibiotics or used in drug discovery programs.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism by which 3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Electronic Effects

2,5-Dimethoxy-N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide ()
  • Molecular Formula : C₂₂H₂₁N₃O₄S (MW: 423.487)
  • Key Differences :
    • Substituent Positions : 2,5-Dimethoxy vs. 3,4-dimethoxy on the benzene ring.
    • Linker : Direct attachment to a phenyl group vs. an ethyl linker.
  • Implications :
    • The 2,5-dimethoxy arrangement creates a meta-substitution pattern, reducing electron density compared to the para-substituted 3,4-dimethoxy analog. This may alter binding affinity in target proteins.
    • The phenyl linker may reduce solubility due to increased hydrophobicity compared to the ethyl group .
5-Fluoro-2-Methoxy-N-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide ()
  • Molecular Formula : C₂₁H₁₈FN₃O₃S (MW: 411.5)
  • Key Differences :
    • Substituents : A fluoro atom at position 5 and methoxy at position 2 vs. 3,4-dimethoxy.
    • Linker : Direct phenyl attachment vs. ethyl linker.
  • Implications :
    • Fluorine’s electronegativity may enhance metabolic stability but reduce electron-donating effects compared to methoxy groups.
    • The ethyl linker in the target compound could improve conformational flexibility for target engagement .

Core Structure Variations

Imidazo[1,2-a]pyridines with Alkynyl/Phenethyl Substituents ()
  • Example : 2-(3,4-Dimethoxyphenyl)-6-(phenylethynyl)imidazo[1,2-a]pyridin-8-amine (Compound 23)
    • Molecular Formula : C₂₄H₂₀N₃O₂ (MW: 382.44)
  • Key Differences :
    • Lack of sulfonamide group; instead, an amine at position 6.
    • Phenylethynyl substituent increases rigidity.
  • Implications :
    • The sulfonamide in the target compound may enhance hydrogen-bonding capacity, critical for target interactions.
    • Rigid substituents like phenylethynyl could limit binding pocket accommodation .

Physicochemical Properties

Property Target Compound (Inferred) 2,5-Dimethoxy Analog () 5-Fluoro-2-Methoxy Analog ()
Molecular Weight ~425 g/mol 423.487 g/mol 411.5 g/mol
LogP (Estimated) ~2.8 ~3.1 ~2.9
Hydrogen Bond Acceptors 7 7 6
Rotatable Bonds 6 5 5
  • The 3,4-dimethoxy groups contribute to higher hydrogen-bonding capacity compared to the 5-fluoro analog .

Biological Activity

3,4-Dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a complex organic compound with significant potential in pharmaceutical research. Its structure includes a sulfonamide moiety, a dimethoxy group, and an imidazo[1,2-a]pyridine fragment, which is known for its biological activity. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C22H21N3O4S
  • Molecular Weight : 423.5 g/mol
  • CAS Number : 724740-10-7

The primary biological activity of 3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is attributed to its modulation of the TRPM8 receptor (transient receptor potential melastatin subfamily type 8). This receptor plays a crucial role in pain sensation and thermoregulation. Modulators of TRPM8 are being investigated for their potential therapeutic applications in conditions such as inflammatory pain and neuropathic pain.

Biological Activity Overview

The compound exhibits various biological activities that can be summarized as follows:

Activity Description
TRPM8 ModulationActs as a modulator influencing pain sensation and thermoregulation pathways.
Analgesic PotentialPotential use in treating inflammatory and neuropathic pain conditions.
Antimicrobial ActivityRelated compounds have shown antimicrobial properties due to structural similarities .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds and their implications for drug development:

  • TRPM8 Receptor Studies :
    • Research indicates that compounds similar to 3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide have been effective in modulating TRPM8 activity. For example, the compound 4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenylsulfonamide demonstrated significant TRPM8 modulation capabilities.
  • Comparative Analysis :
    • A comparative study highlighted the differences in biological activity among structurally related compounds. For instance, N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide showed potential analgesic properties but lacked the sulfonamide group present in our compound, indicating the importance of specific structural features for activity.
  • Antimicrobial Properties :
    • Related thiazole-bearing compounds exhibited notable antimicrobial activity. Such findings suggest that modifications to the imidazo[1,2-a]pyridine structure could enhance biological efficacy against various pathogens .

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